molecular formula C9H12N2O2 B556570 2-Amino-3-(4-aminophenyl)propanoic acid CAS No. 2922-41-0

2-Amino-3-(4-aminophenyl)propanoic acid

Cat. No. B556570
CAS RN: 2922-41-0
M. Wt: 198.22 g/mol
InChI Key: CMUHFUGDYMFHEI-UHFFFAOYSA-N
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Description

“2-Amino-3-(4-aminophenyl)propanoic acid” is a non-proteinogenic alpha-amino acid and a phenylalanine derivative . It is also a substituted aniline . The compound is a natural product found in Streptomyces venezuelae .


Molecular Structure Analysis

The molecular formula of “2-Amino-3-(4-aminophenyl)propanoic acid” is C9H12N2O2 . The InChI code is 1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m1/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

  • It has been used in the modification of polyvinyl alcohol/acrylic acid hydrogels prepared through radiation, showing potential in medical applications due to its antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

  • Computational peptidology has utilized this compound in the study of new antifungal tripeptides, highlighting its relevance in drug design and understanding of chemical reactivity (Flores-Holguín et al., 2019).

  • It's involved in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, useful in the synthesis of bioactive molecules (Monclus et al., 1995).

  • This compound has been used in the synthesis of new Pt(II)-complexes with potential anticancer activity, demonstrating its utility in the development of novel therapeutic agents (Riccardi et al., 2019).

  • In the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, it has shown applications in the production of compounds with potential pharmacological properties (Kitagawa et al., 2004).

  • The compound has also been involved in studies related to renal insufficiency following oral administration of cholecystographic mediums, highlighting its clinical significance (René & Mellinkoff, 1959).

  • It has been identified in the synthesis and biologic evaluation of novel compounds for brain tumor imaging using positron emission tomography (McConathy et al., 2010).

  • Its derivative, phloretic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating its potential in material science (Trejo-Machin et al., 2017).

  • The compound is used in the synthesis of N-protected derivatives and enantiomers for potential pharmaceutical applications (Solymár et al., 2004).

  • It's involved in genetically encoding photocaged quinone methide, offering innovative ways for protein research and engineering (Liu et al., 2019).

  • The compound's adsorption equilibrium has been studied in chromatographic processes for amino acids separation, aiding in understanding its interaction with various surfaces (Han et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-3-(4-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUHFUGDYMFHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313036
Record name 4-Amino-DL-phenylalanine
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-2-Amino-3-(4-aminophenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Amino-3-(4-aminophenyl)propanoic acid

CAS RN

2922-41-0, 943-80-6
Record name 4-Amino-DL-phenylalanine
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Record name p-Amino-DL-phenylalanine hydrate
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Record name 2922-41-0
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Record name 2922-41-0
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Record name 4-Amino-DL-phenylalanine
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Record name p-amino-DL-phenylalanine hydrate
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Record name L-2-Amino-3-(4-aminophenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

260 - 264 °C
Record name L-2-Amino-3-(4-aminophenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
R Karstad, G Isaksen, E Wynendaele… - Journal of Medicinal …, 2012 - ACS Publications
This study investigates how the S1 and S3 site of trypsin can be challenged with cationic amino acid analogues to yield active antimicrobial peptides with stability toward tryptic …
Number of citations: 42 pubs.acs.org
J Svenson, R Karstad, GE Flaten… - Molecular …, 2009 - ACS Publications
The incorporation of nongenetically encoded amino acids is a well established strategy to alter the behavior of several types of promising cationic antimicrobial peptides. Generally, …
Number of citations: 53 pubs.acs.org
R Karstad, G Isaksen, BO Brandsdal… - Journal of medicinal …, 2010 - ACS Publications
This work describes how the systematic incorporation of a range of unnatural amino acid derivatives in the P1, P1′, and P2′ positions allows for the generation of short lactoferricin …
Number of citations: 54 pubs.acs.org
HX Yang, ZS Xie, H Yi, J Jin, J Geng… - Journal of Medicinal …, 2023 - ACS Publications
The current global issue of antibiotic resistance is serious, and there is an urgent requirement of developing novel antibiotics. Octapeptins have recently regained interest because of …
Number of citations: 3 pubs.acs.org
T Sarkar, M Chetia, S Chatterjee - Frontiers in Chemistry, 2021 - frontiersin.org
Rapid rise of antimicrobial resistance against conventional antimicrobials, resurgence of multidrug resistant microbes and the slowdown in the development of new classes of …
Number of citations: 85 www.frontiersin.org
K Sharma, S Aaghaz, K Shenmar… - Recent patents on anti …, 2018 - ingentaconnect.com
Background: After the era of serendipitous discovery of penicillin and outburst in the discovery and development of highly efficient antibiotics, a surge in resistance against the target …
Number of citations: 32 www.ingentaconnect.com
BS Barge - 2019 - munin.uit.no
The emerging crisis of antimicrobial resistance calls for the development of new therapeutic drugs. Antimicrobial peptides (AMPs), found in a variety of species as part of the host-…
Number of citations: 0 munin.uit.no
JL Nalawade - 2018 - lib.unipune.ac.in
Thiazole is an important pharmacophore having broad spectrum of biological activities such as anti-tubercular,[1-8] antimicrobial,[9-16] anti-inflammatory,[17-20] antiviral,[21] CNS …
Number of citations: 2 lib.unipune.ac.in
GV Isaksen - 2010 - munin.uit.no
In recent years antimicrobial peptides have gained a lot of attention due to their potential as a new generation of antibiotics combating the growing problem of antibiotic resistance. It is …
Number of citations: 0 munin.uit.no
晏涛 - 2021 - 宜春学院
Number of citations: 0

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